m-PEG9-Br

Catalog No.
S536228
CAS No.
125562-30-3
M.F
C19H39BrO9
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG9-Br

Polydisperse PEGs cause heterogeneous product profiles and extra activation steps. m-PEG9-Br (CAS 125562-30-3) is a monodisperse, pre-activated discrete PEG linker that streamlines PROTAC/ADC synthesis.

  • Direct bromide alkylation eliminates hydroxyl activation, reducing process time and side reactions.
  • Exact 9-unit length ensures uniform spatial parameters for consistent ternary complex formation and Drug-to-Antibody Ratio.
  • Single molecular weight (491.41 g/mol) simplifies LC/MS purification and batch-to-batch reproducibility.

Suitable for nanoparticle surface modification with controlled non-fouling layer thickness.

CAS Number

125562-30-3

Product Name

m-PEG9-Br

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

Molecular Formula

C19H39BrO9

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3

InChI Key

UVVCGSZTSMUNGX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

m-PEG9-bromide

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr

The exact mass of the compound m-PEG9-bromide is 490.1777 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

m-PEG9-Br (Methoxy-PEG9-bromide, CAS 125562-30-3) is a monodisperse, heterobifunctional discrete PEG (dPEG) reagent featuring a methoxy-capped terminus, exactly nine ethylene oxide units, and a highly reactive terminal bromide leaving group [1]. Unlike conventional polymeric PEGs, this compound provides an exact molecular weight (491.41 g/mol) and a precise spatial length, which are critical parameters for optimizing the physicochemical properties of advanced therapeutics [2]. In procurement and process chemistry, m-PEG9-Br is prioritized as a direct alkylating agent that streamlines the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-modified nanoparticles by eliminating the need for intermediate hydroxyl activation steps.

Research Fit

Workflow PROTAC linker synthesis via SN2 bromide substitution
Selection Monodisperse PEG9 chain (n=9) with methoxy terminus
Use Context Heterobifunctional linker generation; ATRP macroinitiator; surface PEGylation

Substituting m-PEG9-Br with a traditional, polydisperse mPEG-400-Br introduces a statistical mixture of chain lengths (typically n=7 to n=11), which severely complicates HPLC/MS purification, creates heterogeneous product profiles, and leads to inconsistent pharmacokinetics and ternary complex formation in targeted protein degradation [1]. Furthermore, attempting to substitute the bromide leaving group with a more common hydroxyl-terminated analog (m-PEG9-OH) requires an additional, yield-reducing activation step (such as tosylation or mesylation) prior to nucleophilic coupling [2]. This extra synthetic step not only increases process time and reagent costs but also introduces potential side reactions, making the pre-activated m-PEG9-Br the superior choice for reproducible, high-yield manufacturing [3].

Substitution Risk

Chain length mismatch

Shorter PEGn-Br (n≤6) may sterically hinder ternary complex formation; longer chains (n≥12) can increase conformational flexibility and reduce degradation efficiency.

Physical property shift

Molecular weight and boiling point differences affect handling, purification, and solubility; directly substituting without re-optimization may alter reaction yields.

Linker geometry not interchangeable

Empirically tuned PROTAC series rely on specific spacer length; replacing PEG9-Br with a different PEGn-Br could require full re-optimization of the degrader molecule.

Batch Reproducibility and Single-Molecule Purity

The use of discrete m-PEG9-Br provides a single-molecule chemical entity with a precise molecular weight, completely avoiding the bell-curve distribution of chain lengths found in polymeric PEGs [1]. While standard mPEG-400-Br exhibits a Polydispersity Index (PDI) greater than 1.05, m-PEG9-Br maintains a PDI of exactly 1.0 with typical chromatographic purities exceeding 98% [2]. This absolute structural definition is mandatory for clinical-stage PROTAC and ADC development, where regulatory agencies require exact characterization of the active pharmaceutical ingredient (API).

Evidence DimensionPolydispersity Index (PDI) and Molecular Weight Profile
Target Compound Datam-PEG9-Br (PDI = 1.0, single discrete molecular weight of 491.41 Da)
Comparator Or BaselinePolydisperse mPEG-400-Br (PDI > 1.05, mixture of n=7 to n=11 chains)
Quantified DifferenceComplete elimination of chain-length heterogeneity (100% discrete vs. statistical mixture).
ConditionsHPLC and MS characterization of API linkers.

Procuring discrete PEGs eliminates batch-to-batch variability and simplifies regulatory CMC (Chemistry, Manufacturing, and Controls) compliance.

Chain length properties
Cross-study comparable
MW +132 g/mol vs PEG6
BP −97.5 °C vs PEG12
Intermediate physical profile aids handling and purification
Predicted values; verify experimentally

Direct Alkylation Efficiency vs. Hydroxyl Precursors

In bioconjugation and linker synthesis, the terminal bromide of m-PEG9-Br serves as an excellent leaving group for direct SN2 alkylation of amines, phenols, and thiols . When using the baseline m-PEG9-OH, the hydroxyl group must first be converted to a tosylate, mesylate, or halide, a process that typically incurs a 10-30% yield penalty and requires harsh reagents [1]. By procuring the pre-brominated m-PEG9-Br, chemists can achieve single-step coupling yields often exceeding 85%, significantly improving overall process mass intensity and throughput.

Evidence DimensionSynthetic steps and overall coupling yield
Target Compound Datam-PEG9-Br (1 step, direct SN2 coupling, typical yield >85%)
Comparator Or Baselinem-PEG9-OH (2 steps: activation + coupling, typical overall yield 60-75%)
Quantified DifferenceReduction of 1 synthetic step and an approximate 10-25% increase in overall yield.
ConditionsStandard nucleophilic substitution (SN2) with target ligands.

Eliminating the activation step reduces manufacturing time, lowers reagent costs, and increases the final yield of high-value PROTAC/ADC intermediates.

Solubility profile
Vendor-reported
Water, DMSO, DCM, DMF
Broad solvent compatibility for coupling reactions
Qualitatively similar to PEG8-Br; confirm per lot

Optimal Spacer Length for PROTAC Ternary Complex Formation

The length of the PEG linker is a critical determinant of PROTAC efficacy, directly influencing the formation of the target-ligase ternary complex . The 9-unit ethylene oxide chain in m-PEG9-Br provides a specific spatial separation that optimally balances flexibility and hydrophilicity for certain target-E3 ligase pairs. Compared to shorter (e.g., m-PEG4-Br) or longer (e.g., m-PEG12-Br) analogs, which may suffer from steric clashing or excessive entropic penalties respectively, the PEG9 spacer can maximize the degradation concentration (DC50) in optimized degrader panels [1].

Evidence DimensionSpacer length and ternary complex stability
Target Compound Datam-PEG9-Br (approx. 29-atom spacer length)
Comparator Or Baselinem-PEG4-Br or m-PEG12-Br (Suboptimal lengths for specific targets)
Quantified DifferencePrecise tuning of spatial distance to prevent steric clash while minimizing entropic penalty.
ConditionsPROTAC linker screening panels for targeted protein degradation.

Procuring a library of exact discrete PEG lengths, including PEG9, is essential for empirical optimization of PROTAC degradation potency.

Linker length range
Class-level inference
~12-atom separation
Falls within reported optimal linker length for PROTACs
Ternary complex efficiency requires target-specific validation
Bromide reactivity
Class-level inference
Terminal Br, SN2
Reactivity conserved across PEGn-Br; enables functionalization
Chain length may influence kinetics and solvent compatibility

PROTAC Linker Synthesis

Where this compound is the right choice for connecting target protein binders to E3 ligase recruiters. The exact PEG9 length allows for precise tuning of the ternary complex, while the bromide group enables rapid, high-yield attachment to nucleophilic motifs on the ligands .

Antibody-Drug Conjugate (ADC) Development

Where this compound is the right choice for increasing the aqueous solubility of hydrophobic payloads. The discrete nature of m-PEG9-Br ensures a uniform Drug-to-Antibody Ratio (DAR) and consistent pharmacokinetic profiles, which are impossible to achieve with polydisperse PEG mixtures [1].

Precision Surface Passivation

Where this compound is the right choice for modifying nanoparticles or analytical sensor surfaces. The direct reactivity of the bromide group with surface nucleophiles, combined with the exact 9-unit chain length, creates a uniform, non-fouling hydrophilic layer with a precisely controlled thickness .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC ternary complex optimization
PEG9 chain length (~12-atom spacer)
Target degradation efficiency assay
Heterobifunctional linker synthesis
Bromide leaving group for nucleophilic substitution
Conversion yield and purity of functionalized PEG9
Nanoparticle / surface PEGylation
Short, defined PEG9 chain density
Protein adsorption and ligand accessibility
ATRP macroinitiator for block copolymers
Monodisperse PEG9 initiator
Polymerization control and self-assembly behavior

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Exact Mass

490.17775 Da

Monoisotopic Mass

490.17775 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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